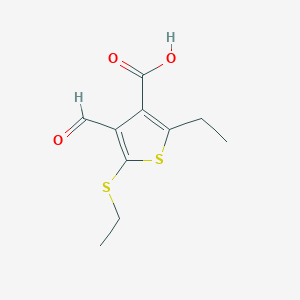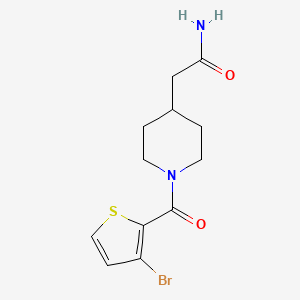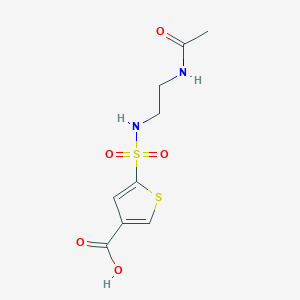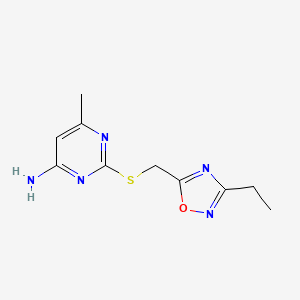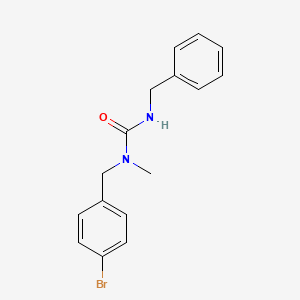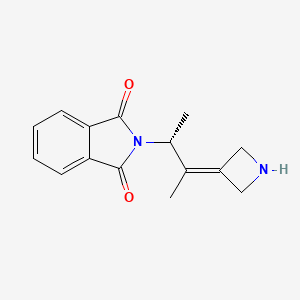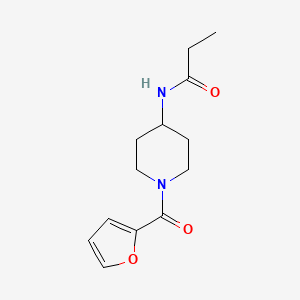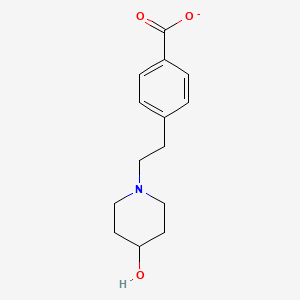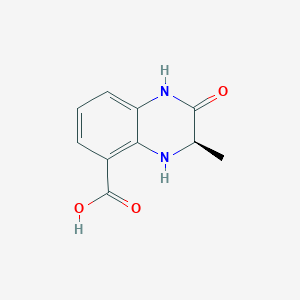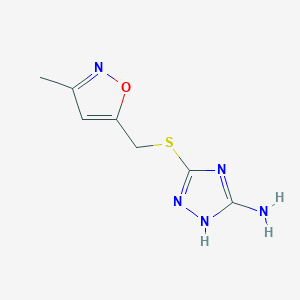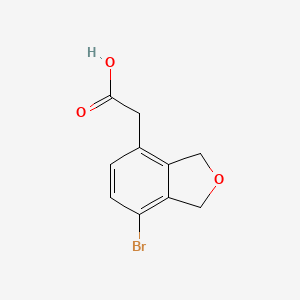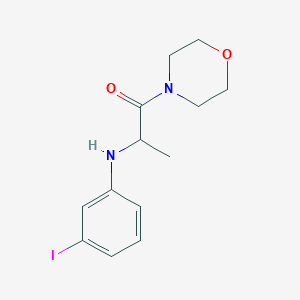
2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one is an organic compound that features a morpholine ring and an iodinated phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one typically involves the reaction of 3-iodoaniline with 1-chloro-3-morpholinopropan-1-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The iodinated phenyl group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodinated phenyl group can enhance binding affinity to these targets, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-((3-Bromophenyl)amino)-1-morpholinopropan-1-one
- 2-((3-Chlorophenyl)amino)-1-morpholinopropan-1-one
- 2-((3-Fluorophenyl)amino)-1-morpholinopropan-1-one
Uniqueness
2-((3-Iodophenyl)amino)-1-morpholinopropan-1-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its efficacy in various applications.
Propiedades
Fórmula molecular |
C13H17IN2O2 |
|---|---|
Peso molecular |
360.19 g/mol |
Nombre IUPAC |
2-(3-iodoanilino)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C13H17IN2O2/c1-10(13(17)16-5-7-18-8-6-16)15-12-4-2-3-11(14)9-12/h2-4,9-10,15H,5-8H2,1H3 |
Clave InChI |
FFJKLCAHXMUNIO-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCOCC1)NC2=CC(=CC=C2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


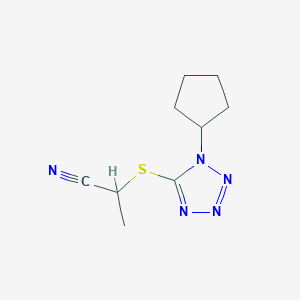
![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)
